molecular formula C12H12ClFO B1324756 4-Chloro-3-fluorophenyl cyclopentyl ketone CAS No. 898791-60-1

4-Chloro-3-fluorophenyl cyclopentyl ketone

Cat. No.: B1324756
CAS No.: 898791-60-1
M. Wt: 226.67 g/mol
InChI Key: ZYACAMTZHFMXRL-UHFFFAOYSA-N
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Description

4-Chloro-3-fluorophenyl cyclopentyl ketone is a synthetic compound with the molecular formula C12H12ClFO and a molecular weight of 226.67 g/mol. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is also referred to as CP47,497, a synthetic cannabinoid developed in the 1980s.

Preparation Methods

The synthesis of 4-Chloro-3-fluorophenyl cyclopentyl ketone involves several steps. One common method includes the reaction of 4-chloro-3-fluorobenzoyl chloride with cyclopentylmagnesium bromide in the presence of a catalyst. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-Chloro-3-fluorophenyl cyclopentyl ketone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine or fluorine atoms are replaced by other nucleophiles, such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Chloro-3-fluorophenyl cyclopentyl ketone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential effects on biological systems, including its interaction with cannabinoid receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of pain, inflammation, and other medical conditions.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluorophenyl cyclopentyl ketone involves its interaction with specific molecular targets, such as cannabinoid receptors in the body. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain, mood, and appetite. The compound binds to these receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

4-Chloro-3-fluorophenyl cyclopentyl ketone can be compared with other similar compounds, such as:

    4-Chloro-3-fluorophenyl cyclopentyl methanol: This compound has a similar structure but contains a hydroxyl group instead of a ketone group.

    4-Chloro-3-fluorophenyl cyclopentyl amine: This compound has an amine group instead of a ketone group.

    4-Chloro-3-fluorophenyl cyclopentyl thiol: This compound contains a thiol group instead of a ketone group.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various applications in research and industry .

Properties

IUPAC Name

(4-chloro-3-fluorophenyl)-cyclopentylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClFO/c13-10-6-5-9(7-11(10)14)12(15)8-3-1-2-4-8/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYACAMTZHFMXRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=CC(=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642569
Record name (4-Chloro-3-fluorophenyl)(cyclopentyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898791-60-1
Record name (4-Chloro-3-fluorophenyl)cyclopentylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898791-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-3-fluorophenyl)(cyclopentyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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